4'-O-(beta-Hydroxyethyl)rutoside

Übersicht

Beschreibung

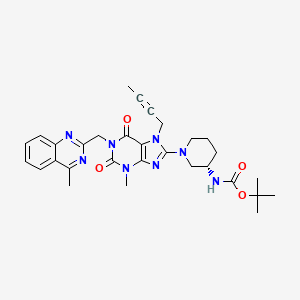

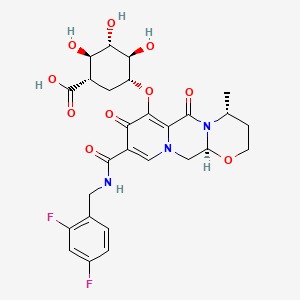

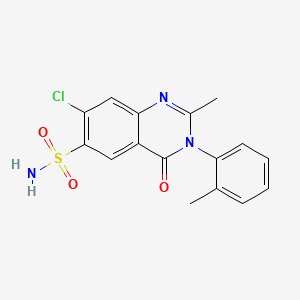

4’-O-(beta-Hydroxyethyl)rutoside is a hydroxyethyl derivative of rutosides . It is used to study the activity of oxidant and antioxidant enzymes in tomato . It has various medical uses ranging from treating peripheral neural and vascular ailments to scar tissues .

Synthesis Analysis

Hydroxyethylrutosides are semisynthetic derivatives of plant constituents . They are hydroxyethyl derivatives of rutosides and are not found in food. The only way to take them is in a supplement .Molecular Structure Analysis

The molecular formula of 4’-O-(beta-Hydroxyethyl)rutoside is C29H34O17 . The average mass is 654.570 Da and the monoisotopic mass is 654.179626 Da .Chemical Reactions Analysis

Hydroxyethylrutosides act primarily on the microvascular endothelium to reduce hyperpermeability and oedema .Physical And Chemical Properties Analysis

The molecular formula of 4’-O-(beta-Hydroxyethyl)rutoside is C29H34O17 . The average mass is 654.570 Da and the monoisotopic mass is 654.179626 Da .Wissenschaftliche Forschungsanwendungen

Cardiovascular Protection

Rutin and its derivatives have a significant protective effect on the cardiovascular system . They have a strong free radical scavenging effect, which contributes to their antioxidant activity . This makes them particularly useful in the adjuvant treatment of hypertension .

Antihemorrhagic Properties

Rutin is used in the prevention of various types of bleeding due to a lack of rutin, such as cerebral hemorrhage and retinal hemorrhage . It is also used in the treatment of purpura, acute hemorrhagic nephritis, and chronic bronchitis .

Treatment of Varicose Veins/Venous Disorders

Structural modification of rutin can generate a series of derivatives with good activities, such as troxerutin . Troxerutin is well water-soluble and conducive to human absorption . It has a more significant efficacy than rutin and is used in the treatment of varicose veins/venous disorders .

Antioxidant Activity

Rutin and its derivatives have a strong free radical scavenging effect, of which rutin has the strongest antioxidant activity . This antioxidant activity is beneficial in various health conditions, including cardiovascular diseases and cancer .

Anti-inflammatory and Antidiabetic Effects

In vitro and in vivo studies have demonstrated the anti-inflammatory and antidiabetic effects of rutin . These properties make rutin a potential therapeutic agent for inflammatory diseases and diabetes .

Hepatoprotective Effects

Rutin has been shown to have hepatoprotective effects . This means it can help protect the liver from damage, which is beneficial in the treatment of various liver diseases .

Improvement of Bioavailability

The research of rutin mainly focuses on the extraction process improvement, pharmacological effects, and pharmacodynamics research, aiming at improvement of its bioavailability through the development of different dosage forms .

Industrial Applications

Despite the numerous health benefits of rutin, its industrial use is still limited due to its low solubility in aqueous media, the characteristic bitter and astringent taste of phenolic compounds, and its susceptibility to degradation during processing . To expand its applications and preserve its biological activity, novel encapsulation systems have been developed .

Wirkmechanismus

Target of Action

4’-O-(Hydroxyethyl)rutin, also known as 4’-O-(beta-Hydroxyethyl)rutoside or Rutin, 4’-O-(2-hydroxyethyl)-, primarily targets various protein systems and free radicals . It has been shown to interact with the Carbonyl reductase [NADPH] 1 and Aldo-keto reductase family 1 member C3 .

Mode of Action

The compound exhibits antioxidant, anti-inflammatory, anti-allergy, and antitumor activity by interacting with its targets . It can inhibit the agglomeration of blood platelets and red blood cells, prevent thrombogenesis, protect endothelial cells, and enhance microcirculation . It also possesses anti-inflammatory and anti-apoptotic properties .

Biochemical Pathways

4’-O-(Hydroxyethyl)rutin affects several biochemical pathways. It has been reported to attenuate H2O2-induced oxidative damage and induce apoptotic pathways in Leydig cells via PI3K/Akt signaling pathways . It also modulates various dysregulated signaling pathways implicated in inflammation, apoptosis, autophagy, and angiogenesis .

Pharmacokinetics

The bioavailability of 4’-O-(Hydroxyethyl)rutin tends to be proportional to the dose. . It is relatively poorly absorbed in the intestines. The metabolism of rutin was investigated for peroral administration to rats and rabbits. Their urine showed the three rutin metabolites 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylaceticacid, and m-hydroxyphenylacetic acid .

Result of Action

The molecular and cellular effects of 4’-O-(Hydroxyethyl)rutin’s action include a significant reduction in HbA1c, hexokinase 2, and D-lactate levels while preventing cellular damage. It dramatically decreases MDA, CAT, and GPx in treated rats and decreases the expression of inflammatory cytokines such as IL-6 and IL-8 .

Action Environment

The action, efficacy, and stability of 4’-O-(Hydroxyethyl)rutin can be influenced by environmental factors. For instance, the use of organic solvents and catalysts in the reaction environment can affect the synthesis of 4’-O-(Hydroxyethyl)rutin

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-14(33)7-12(31)8-16(18)44-26(27)11-2-3-15(13(32)6-11)41-5-4-30/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFMRKZZAXMGBF-BDAFLREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-O-(beta-Hydroxyethyl)rutoside | |

CAS RN |

13190-92-6 | |

| Record name | 4'-O-(beta-Hydroxyethyl)rutoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5916I19RLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Naphtho[2,3-D][1,2,3]triazol-1-amine](/img/structure/B580086.png)

![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B580099.png)

![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)